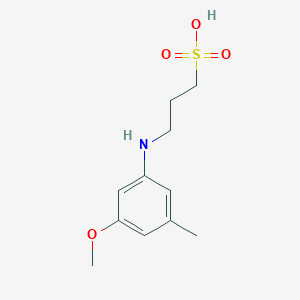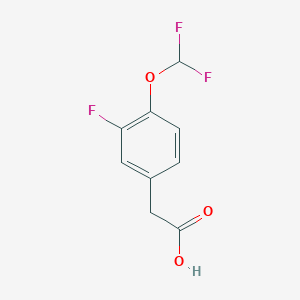
4-Difluoromethoxy-3-fluorophenylacetic acid
Übersicht
Beschreibung
4-Difluoromethoxy-3-fluorophenylacetic acid, also known as [4-(difluoromethoxy)phenyl]acetic acid, is a chemical compound with the molecular formula C9H7F3O3 . It has a molecular weight of 220.15 . The compound is typically stored at 2-8°C and is available in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-Difluoromethoxy-3-fluorophenylacetic acid is1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
4-Difluoromethoxy-3-fluorophenylacetic acid is a solid substance that is white to pale yellow in color . It has a molecular weight of 220.15 . The compound is slightly soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis using Fluoroform : A study by Thomoson and Dolbier (2013) demonstrates the use of fluoroform, CHF3, as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This method offers moderate to good yields and is conducted at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).
Chromatographic Selectivity in Separation Processes : Research by Chasse, Wenslow, and Bereznitski (2007) highlights the significance of controlling positional isomers in the synthesis of organofluorine compounds like 4-fluorophenylacetic acid. This is crucial for pharmaceutical applications, as isomers can differ in reactivity and biological activity. The study developed chromatographic analysis methods for this purpose (Chasse, Wenslow, & Bereznitski, 2007).
Electrochemical Carboxylation : Yamauchi, Fukuhara, Hara, and Senboku (2008) reported on the electrochemical carboxylation of α,α-difluorotoluene derivatives, leading to α-fluorophenylacetic acids. This method was successfully applied to synthesize α-fluorinated nonsteroidal anti-inflammatory drugs (Yamauchi et al., 2008).
Biological and Pharmacological Research
Metabolism Studies : Harper and Blakley (1971) explored the metabolism of p-fluorophenylacetic acid by a Pseudomonas species. This study provides insights into the microbial degradation pathways of fluorinated compounds, which is relevant for environmental and biotechnological applications (Harper & Blakley, 1971).
Fluorescence Probes Development : Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) developed fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue for sensing pH and metal cations. The study demonstrates the application of fluorophenol moieties in sensitive and selective detection tools (Tanaka et al., 2001).
Environmental and Safety Assessments
- Safety Assessment in Food Contact Materials : A scientific opinion by EFSA (2014) on the safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, a related fluorinated compound, indicates no safety concerns for its use as a polymer production aid in food contact materials under specific conditions (Flavourings, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-[4-(difluoromethoxy)-3-fluorophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFMSYGWFHDRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



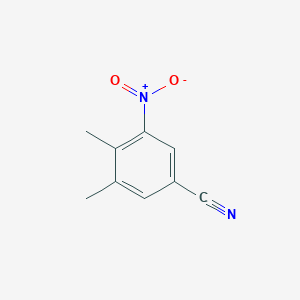
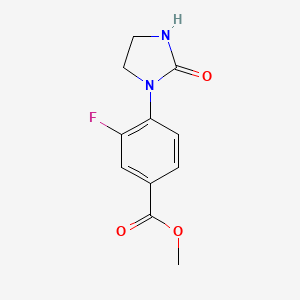

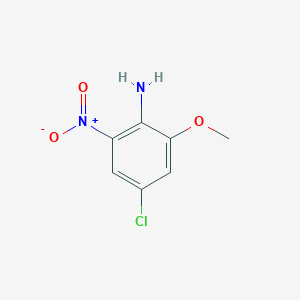

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)
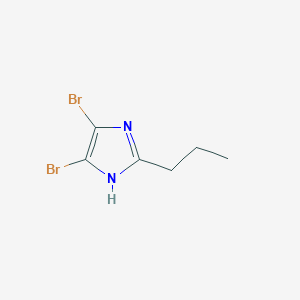
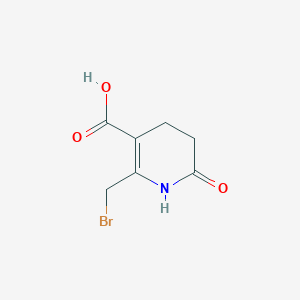


![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)


